5-(2,4-Dimethylphenyl)isoxazol-3-amine
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Overview
Description
5-(2,4-Dimethylphenyl)isoxazol-3-amine is a chemical compound with the molecular formula C11H12N2O. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethylphenyl)isoxazol-3-amine typically involves the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles. This reaction is often carried out under mild basic conditions, such as using sodium bicarbonate (NaHCO3) at ambient temperature . Another method involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for isoxazole derivatives, including this compound, often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Substitution: Substitution reactions involving the isoxazole ring can yield a wide range of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and sodium azide. Conditions often involve moderate temperatures and the presence of catalysts such as copper (I) or ruthenium (II) .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can have significant biological activities .
Scientific Research Applications
5-(2,4-Dimethylphenyl)isoxazol-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity, leading to a range of biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2,4-Dimethylphenyl)isoxazol-3-amine include other isoxazole derivatives, such as:
- 3,5-Dimethylisoxazole
- 4-Chloro-3-methylisoxazole
- 5-Methyl-3-(4-chlorophenyl)isoxazole
Uniqueness
This compound is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical properties compared to other isoxazole derivatives .
Properties
Molecular Formula |
C11H12N2O |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-(2,4-dimethylphenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(8(2)5-7)10-6-11(12)13-14-10/h3-6H,1-2H3,(H2,12,13) |
InChI Key |
FGSAKRCGUZBGIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=NO2)N)C |
Origin of Product |
United States |
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